N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperidine ring substituted with a carboxamide group, a 4-fluorophenyl group, and a 1,3,4-thiadiazole ring fused with a furan ring. The presence of these diverse functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a dihydrofuran derivative.
Formation of the piperidine ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling reactions: The final step involves coupling the 4-fluorophenyl group and the piperidine-1-carboxamide group with the previously synthesized 1,3,4-thiadiazole-furan moiety using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving thiadiazole and furan rings.
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Agriculture: The compound can be used in the development of new agrochemicals with enhanced efficacy and safety profiles.
Electronics: It can be used in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity to hydrophobic pockets, while the thiadiazole and furan rings contribute to its overall stability and reactivity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
- N-(4-bromophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
- N-(4-methylphenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Uniqueness: The presence of the fluorophenyl group in N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. This makes it a more potent compound in various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-3-5-14(6-4-13)20-18(24)23-9-7-12(8-10-23)16-21-22-17(26-16)15-2-1-11-25-15/h1-6,11-12H,7-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVUDRDYLWGBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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